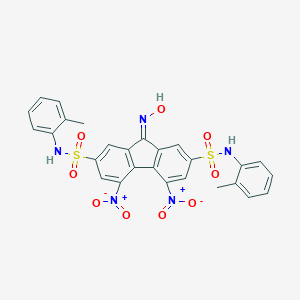
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of fluorenes, which are characterized by a fluorene moiety consisting of two benzene rings connected through a cyclopentane ring. The presence of hydroxyimino, dinitro, and disulfonic acid groups, along with the bis-o-tolylamide substitution, makes this compound highly reactive and versatile in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves multiple steps, starting from fluorene-2,7-disulfonyl dichloride. The key steps include:
Nitration: Introduction of nitro groups at the 4 and 5 positions of the fluorene ring.
Hydroxyimino Formation: Conversion of the 9-position to a hydroxyimino group.
Sulfonation: Addition of sulfonic acid groups at the 2 and 7 positions.
Amidation: Substitution of the sulfonic acid groups with o-tolylamide.
The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as amides or esters.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and nitro groups are highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the modulation of biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(HYDROXYIMINO)-N2,N7-BIS(2-METHYLPHENYL)-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONAMIDE include:
- 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-dibutylamide
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide
These compounds share similar structural features but differ in the specific substituents attached to the fluorene moiety. The uniqueness of this compound lies in its combination of hydroxyimino, dinitro, and disulfonic acid groups, along with the bis-o-tolylamide substitution, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C27H21N5O9S2 |
|---|---|
Molekulargewicht |
623.6g/mol |
IUPAC-Name |
9-hydroxyimino-2-N,7-N-bis(2-methylphenyl)-4,5-dinitrofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H21N5O9S2/c1-15-7-3-5-9-21(15)29-42(38,39)17-11-19-25(23(13-17)31(34)35)26-20(27(19)28-33)12-18(14-24(26)32(36)37)43(40,41)30-22-10-6-4-8-16(22)2/h3-14,29-30,33H,1-2H3 |
InChI-Schlüssel |
UOJRGQSRDDPKEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=CC=C5C |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=NO)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


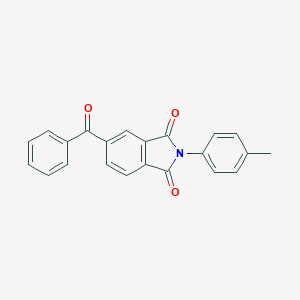
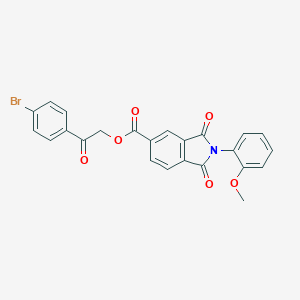
![4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE](/img/structure/B401173.png)
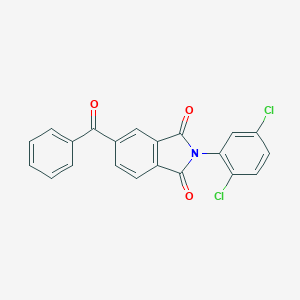
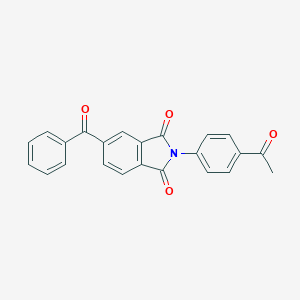
![4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401177.png)
![4-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B401179.png)
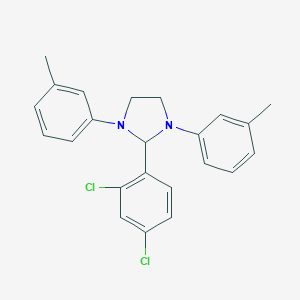
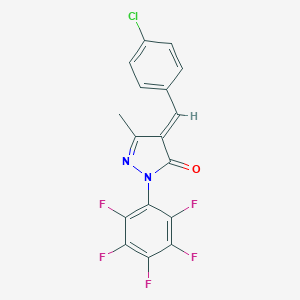
![4-methoxy-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide](/img/structure/B401187.png)
![4-[(4-bromophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B401189.png)
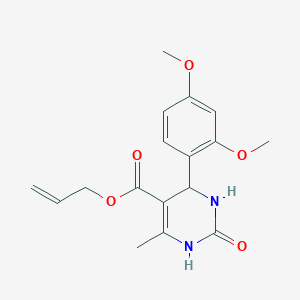
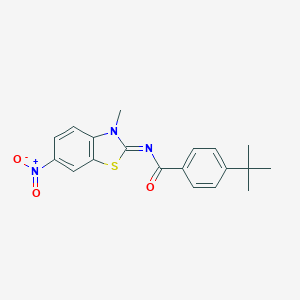
![1-[[[4-(Dimethylamino)phenyl]imino]methyl]-2-naphthol](/img/structure/B401193.png)
